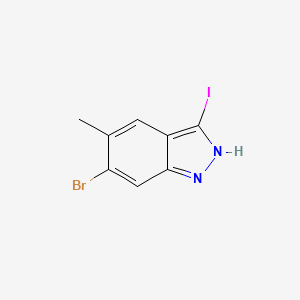

6-Bromo-3-iodo-5-methyl-1H-indazole

Übersicht

Beschreibung

6-Bromo-3-iodo-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-5-methyl-1H-indazole typically involves the halogenation of a suitable indazole precursor. One common method is the sequential bromination and iodination of 5-methyl-1H-indazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions.

For example, the bromination can be carried out using bromine in acetic acid, followed by iodination using iodine and potassium iodide in an organic solvent such as dichloromethane. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-iodo-5-methyl-1H-indazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.

Cross-Coupling: Palladium or copper catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3-iodo-5-methyl-1H-indazole, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 6-phenyl-3-iodo-5-methyl-1H-indazole.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-3-iodo-5-methyl-1H-indazole is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity. The compound is a derivative of indazole, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression. For instance, derivatives of indazole have been shown to target specific pathways involved in tumor growth and metastasis, making them candidates for further development as anticancer drugs .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Studies suggest that compounds with indazole structures can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier enhances its potential as a treatment for neurological disorders .

Biological Activities

The biological activities of this compound extend beyond anticancer and neuroprotective effects.

Antimicrobial Properties

Research indicates that indazole derivatives can exhibit antimicrobial activity against various pathogens. The halogen substitutions (bromine and iodine) in this compound may enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This property is particularly relevant for designing drugs targeting specific metabolic disorders or diseases where enzyme regulation is crucial .

Synthesis and Modification

The synthesis of this compound involves various chemical reactions that allow for the introduction of different functional groups to optimize its pharmacological properties. Techniques such as halogenation and substitution reactions are commonly employed to modify the compound's structure.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-iodo-5-methyl-1H-indazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target.

For example, in cancer research, this compound derivatives may inhibit the activity of kinases or other enzymes involved in cell proliferation and survival pathways. This can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-3-iodo-5-methyl-1H-indazole can be compared with other halogenated indazole derivatives, such as:

- 6-Bromo-3-chloro-5-methyl-1H-indazole

- 6-Bromo-3-fluoro-5-methyl-1H-indazole

- 6-Iodo-3-bromo-5-methyl-1H-indazole

Uniqueness

The unique combination of bromine and iodine atoms in this compound provides distinct reactivity and biological activity compared to other halogenated indazoles. This makes it a valuable compound for the development of new pharmaceuticals and other applications.

Biologische Aktivität

6-Bromo-3-iodo-5-methyl-1H-indazole is a halogenated indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and iodine atoms, which significantly influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in drug discovery and therapeutic development.

- Molecular Formula : CHBrI N

- Molecular Weight : 336.96 g/mol

- CAS Number : 1260741-78-3

- Purity : Typically high purity (>95%) is required for biological assays.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and other pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 8.2 | Inhibition of PI3K/Akt pathway |

| A549 (Lung Cancer) | 12.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound's structural features contribute to its effectiveness against various cancer types.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Preliminary results indicate that it may act as a potent inhibitor of certain enzymes relevant to metabolic disorders.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| DPP-IV | 15.0 | Competitive inhibition |

| α-glucosidase | 20.3 | Non-competitive inhibition |

The ability to inhibit these enzymes suggests potential applications in treating conditions such as diabetes.

Case Studies and Research Findings

Several research studies have highlighted the biological activities of this compound:

- Study on Anticancer Properties : A study published in ACS Chemical Neuroscience explored the compound's effect on neuroblastoma cells, showing significant cytotoxicity and potential pathways for therapeutic application against neuroblastoma .

- Enzyme Inhibition Research : Research detailed in MDPI indicated that derivatives of indazole compounds, including this compound, exhibited varying degrees of inhibitory activity against DPP-IV, a target for type 2 diabetes treatment .

- Mechanistic Studies : Investigations into the mechanisms underlying the anticancer effects revealed that the compound could modulate key signaling pathways, leading to enhanced apoptosis in malignant cells .

Eigenschaften

IUPAC Name |

6-bromo-3-iodo-5-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSXJBKFDISBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646744 | |

| Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-51-7 | |

| Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.